molecular formula C16H17FN2 B8750075 6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B8750075
M. Wt: 256.32 g/mol
InChI Key: YWRBKTXKHVEDDP-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

A solution of 6-(4-fluoro-benzyl)-3,3-dimethyl-2,3-dihydro-pyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester (9.0 g, 25 mmol) in methanol (62.5 mL) was treated with 5 M hydrochloric acid (62.5 mL) and the mixture stirred at 20° C. for 18 h then heated at 50° C. for 2 h. Solvent was evaporated and the residue was partitioned between water (200 mL) and EtOAc (3×). The aqueous phase was slowly poured into saturated aqueous NaHCO3 and the resulting solid collected by filtration to afford the title compound (3.45 g). 1H NMR (CDCl3): 7.81 (1H, s), 7.16 (2H, dd), 6.99 (2H, t), 6.58 (1H, d), 3.84 (2H, s), 3.38 (2H, s), 1.36 (6H, s). MS: [M+H]+=257. Further title compound (1.5 g) was obtained by aqueous acid extraction of the combined organic extracts and subsequent basificatioin of the combined aqueous extracts.
Name
6-(4-fluoro-benzyl)-3,3-dimethyl-2,3-dihydro-pyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[C:11](=[N:12][CH:13]=[C:14]([CH2:17][C:18]3[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=3)[CH:15]=2)[C:10]([CH3:26])([CH3:25])[CH2:9]1)=O)(C)(C)C.Cl>CO>[F:24][C:21]1[CH:20]=[CH:19][C:18]([CH2:17][C:14]2[CH:15]=[C:16]3[NH:8][CH2:9][C:10]([CH3:26])([CH3:25])[C:11]3=[N:12][CH:13]=2)=[CH:23][CH:22]=1

Inputs

Step One
Name
6-(4-fluoro-benzyl)-3,3-dimethyl-2,3-dihydro-pyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester
Quantity
9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C2=NC=C(C=C21)CC2=CC=C(C=C2)F)(C)C
Name
Quantity
62.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
62.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated at 50° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (200 mL) and EtOAc (3×)
ADDITION
Type
ADDITION
Details
The aqueous phase was slowly poured into saturated aqueous NaHCO3
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(CC=2C=C3C(=NC2)C(CN3)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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